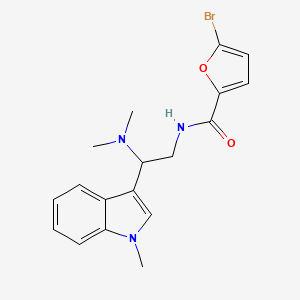
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to elucidate its biological activity, particularly focusing on its mechanisms of action and therapeutic potential.
The compound's molecular formula is C17H20BrN3O2 with a molecular weight of 442.39 g/mol. The structure includes a bromine atom, a dimethylamino group, and an indole moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neuroprotection and inflammation modulation. The indole structure is known for its role in serotonin receptor activity, which may contribute to neuroprotective effects.
Neuroprotective Effects
A study focusing on Nurr1 agonists highlighted the neuroprotective potential of compounds related to this class. Nurr1 is a transcription factor implicated in the development and maintenance of dopaminergic neurons. The compound exhibited significant activation of Nurr1 with an EC50 value of approximately 0.04 µM, indicating strong agonistic activity .
| Compound | EC50 (µM) | Max Activation |
|---|---|---|
| 5-bromo compound | 0.04 ± 0.01 | High |
| Reference Compound | 0.13 ± 0.02 | Moderate |
Antimicrobial Activity
In vitro studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 15.6 to 500 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial therapy .
Case Studies
- Neurodegenerative Disease Models : In murine models of Parkinson's disease, the administration of Nurr1 agonists led to improved motor function and reduced neuroinflammation, suggesting that compounds like this compound could be beneficial in treating neurodegenerative conditions.
- Antifungal Activity : A series of related compounds were tested against fungal strains, showing promising results with MIC values lower than standard antifungal agents like ketoconazole, further supporting the compound's potential as a therapeutic agent .
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-21(2)15(10-20-18(23)16-8-9-17(19)24-16)13-11-22(3)14-7-5-4-6-12(13)14/h4-9,11,15H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKMXRCCPFCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














